Cas no 402-71-1 (N-α-Tosyl-L-phenylalanylchloromethane)

N-α-Tosyl-L-phenylalanylchloromethane 化学的及び物理的性質
名前と識別子
-
- N-[(1S)-3-Chloro-2-Oxo-1-(Phenylmethyl)Propyl]-4-Methyl-Benzenesulfonamide
- N-[(1S)-1-(Benzyl)-3-Chloro-2-Keto-Propyl]-4-Methyl-Benzenesulfonamide
- L-1-TOSYLAMIDE-2-PHENYLETHYL-CHLOROMETHYL KETONE
- L-1-P-TOSYLAMINO-2-PHENYLETHYL CHLOROMETHYL KETONE
- L-1-CHLORO-3-(4-TOSYLAMIDO)-4-PHENYL-2-BUTANONE
- L-1-CHLORO-3-TOSYLAMIDO-4-PHENYL-2-BUTANONE
- L-1-4'-TOSYLAMINO-2-PHENYLETHYL CHLOROMETHYL KETONE
- N-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE
- N-TOSYL-PHE-CHLOROMETHYLKETONE
- N-TOSYLAMIDE PHENETHYL CHLOROMETHYLKETONE
- TPCK
- N-(p-Toluenesulfonyl)-L-phenylalanyl Chloromethyl Ketone
- N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK)
- Benzenesulfonamide,N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-
- N-p-Tosyl-L-phenylalanine chloromethyl ketone
- N-Tosyl-L-phenylalanine Chloromethyl Ketone(TPCK)
- N-α-Tosyl-L-phenylal
- N-α-Tosyl-L-phenylalanylchloromethane
- Tos-Phe-chloromethylketone
- (-)-p-toluenesulfonamid
- L-(1-tosylamino-2-phenyl)-ethyl chloromethyl cetone
- N-p-Tosyl-L-phenylalanyl chloromethane
- Tos-L-Phe-Chloromethane
- TOS-PHE-CMK
- TOSYL-L-PHENYLALANYL-CHLOROMETHANE
- tosylphenylalanylchloromethylketone
- (S)-1-Chloro-3-tosylamido-4-phenyl-2-butanone
- (S)-1-Chloro-4-phenyl-3-tosylamido-2-butanone
- (S)-N-(4-Chloro-3-oxo-1-phenyl-2-butyl)-p-toluenesulfonamide
- N-Tosyl-L-phenylalanyl Chloromethyl Ketone
- Tosylphenylalanylchloromethane
- alpha-N-Tosyl-L-phenylalanine chloromethyl ketone
- CHEMBL60718
- L-1-Tosylamido-2-phenylethyl chloromethyl ketone
- KBio3_000521
- BRD-K07055988-001-02-4
- SR-01000076157-1
- Q7827912
- l-N-(alpha-(Chloroacetyl)phenethyl)-p-toluenesulfonamide
- NCGC00094419-06
- BSPBio_001541
- L-([Toluene-4-sulfonamido]-2-phenyl)ethyl chloromethyl ketone
- SMR000058518
- N-(P-TOLUENESULFONYL)-L-PHENYLALANYLCHLOROMETHANE
- T2810
- MFCD00000935
- Lopac-T-4376
- l-N-(.alpha.-(Chloroacetyl)phenethyl)-p-toluenesulfonamide
- SR-01000076157
- Bio2_000741
- L-Chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone
- DTXSID60883376
- NCGC00094419-02
- MLS000028752
- MLS006010721
- BRD5988
- P-TOLUENESULFONAMIDE, N-(.ALPHA.-(CHLOROACETYL)PHENETHYL)-, L-
- Tosyl-Phe-CMK (TPCK)
- L-1-CHLORO-4-PHENYL-3-P-TOLYLSULFONAMIDOBUTAN-2-ONE
- PI-122
- N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide
- IDI1_034011
- Opera_ID_1094
- LP01157
- N-P-tosyl-L-phenylalanyl chloromethyl ketone
- .ALPHA.-N-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE
- p-Toluenesulfonamide, N-(.alpha.-(chloroacetyl)phenethyl)-, (-)-
- EU-0101157
- NSC 727365
- BRN 2895215
- Benzenesulfonamide, N-[3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-, (S)-
- Tosylphenylalanyl chloromethyl ketone, (L)-
- cid_439647
- NCGC00094419-04
- NSC727365
- N-TOSYL-L-PHENYLALANINECHLOROMETHANE
- KBio2_005397
- KBio3_000522
- L-1-CHLORO-3-TOSYLAMIDYL-4-PHENYL-2-BUTANONE
- N.ALPHA.-TOSYL-L-PHENYLALANINE CHLOROMETHYL KETONE
- N-TOSYLPHENYLALANINE CHLOROMETHYL KETONE
- T 4376
- Lopac0_001157
- NCGC00094419-03
- Benzenesulfonamide, N-(3-chloro-2-oxo-1-(phenylmethyl)propyl)-4-methyl-, (S)-
- N-(p-Toluenesulfonyl)-L-phenylalanine chloromethyl ketone
- CHEBI:9642
- HY-124379
- L-1-CHLORO-4-PHENYL-3-TOLUENE-P-SULFONAMIDO-2-BUTANONE
- Tos-Phe-CH2Cl
- NCGC00016020-01
- N-[(1S)-1-benzyl-3-chloro-2-oxo-propyl]-4-methyl-benzenesulfonamide
- EINECS 206-954-6
- AKOS027327594
- L-1-Tosylamido-2-phenylethylchloromethyl ketone
- NCGC00094419-07
- UNII-P598716LJT
- NCGC00261842-01
- KBio2_000261
- KBioGR_000261
- CS-0086323
- AS-35326
- Tosyl-L-phenylalanylchloromethane
- BDBM50085363
- HMS3402N03
- Tox21_501157
- CAS329306
- SDCCGSBI-0051124.P003
- NSC-727365
- p-Tosyl-L-phenylalanine chloromethylketone
- CCG-205231
- L-TOLYLSULFONYLPHENYLALANYL CHLOROMETHYL KETONE
- C02088
- 402-71-1
- N-p-Tosyl-L-phenylalanine chloromethyl ketone, >=97% (TLC), powder
- (S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide
- TOSYLPHENYLALANYL CHLOROMETHYL KETONE
- Benzenesulfonamide, N-((1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl)-4-methyl-
- N-.ALPHA.-TOSYL-L-PHENYLALANYLCHLOROMETHANE
- BRD-5988
- HMS1989N03
- TOSYLPHENYLALANINE CHLOROMETHYL KETONE
- HMS1361N03
- SCHEMBL927265
- KBio2_002829
- HMS3263H15
- (3S)-3-(p-Toluenesulfonyl)amino-1-chloro-4-phenyl-2-butanone
- KBioSS_000261
- Bio2_000261
- P598716LJT
- n-alpha-tosyl-l-phenylalanylchloromethane
- Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl-
- NCGC00094419-05
- p-Toluenesulfonamide, N-(alpha-(chloroacetyl)phenethyl)-, (-)-
- NCGC00094419-01
- HMS1791N03
- N-Tosyl-L-phenylalanylchloromethane
- MLS001076075
- A873400
-
- MDL: MFCD00000935
- インチ: InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1
- InChIKey: MQUQNUAYKLCRME-INIZCTEOSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 351.06974
- どういたいしつりょう: 351.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6A^2
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 106.0 to 110.0 deg-C
- ふってん: 509.9 °C at 760 mmHg
- フラッシュポイント: 262.2 °C
- 屈折率: 1.6100 (estimate)
- ようかいど: ほとんど溶けない(0.046 g/l)(25ºC)、
- PSA: 63.24
- LogP: 4.16420
- ようかいせい: 使用できません
N-α-Tosyl-L-phenylalanylchloromethane セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: 26-36
- 福カードFコード:10-19-21
- RTECS番号:XT5613500
-
危険物標識:
- ちょぞうじょうけん:<0°C
- リスク用語:R37/38
- TSCA:Yes
N-α-Tosyl-L-phenylalanylchloromethane 税関データ
- 税関コード:29350090
N-α-Tosyl-L-phenylalanylchloromethane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T686000-1g |
N-α-Tosyl-L-phenylalanylchloromethane |
402-71-1 | 1g |
$ 145.00 | 2022-06-02 | ||
Chemenu | CM186318-5g |
(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |
402-71-1 | 95+% | 5g |
$351 | 2022-06-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74374-500mg |
Tosyl Phenylalanyl Chloromethyl Ketone |
402-71-1 | 98% | 500mg |
¥1058.00 | 2022-04-26 | |
abcr | AB353842-1 g |
N-(p-Toluenesulfonyl)-L-phenylalanine chloromethyl ketone, 98%; . |
402-71-1 | 98% | 1 g |
€154.50 | 2023-07-19 | |
Alichem | A019087413-1g |
(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |
402-71-1 | 97% | 1g |
$212.85 | 2023-09-02 | |
Chemenu | CM186318-5g |
(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide |
402-71-1 | 95+% | 5g |
$351 | 2021-06-16 | |
eNovation Chemicals LLC | D134838-100mg |
Benzenesulfonamide,N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- |
402-71-1 | 97% | 100mg |
$200 | 2023-09-03 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TT0933-100mg |
N-α-Tosyl-L-phenylalanylchloromethane |
402-71-1 | 100mg |
¥320元 | 2023-09-15 | ||
TRC | T686000-100mg |
N-α-Tosyl-L-phenylalanylchloromethane |
402-71-1 | 100mg |
$64.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002350-100mg |
N-α-Tosyl-L-phenylalanylchloromethane |
402-71-1 | 97% | 100mg |
¥146 | 2023-09-09 |
N-α-Tosyl-L-phenylalanylchloromethane 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-α-Tosyl-L-phenylalanylchloromethaneに関する追加情報
Recent Advances in the Study of N-α-Tosyl-L-phenylalanylchloromethane (CAS: 402-71-1) in Chemical Biology and Pharmaceutical Research
N-α-Tosyl-L-phenylalanylchloromethane (TPCK, CAS: 402-71-1) is a well-known serine protease inhibitor that has been widely used in biochemical and pharmaceutical research. Recent studies have further elucidated its mechanism of action, therapeutic potential, and novel applications in drug development. This research brief synthesizes the latest findings on TPCK, focusing on its structural properties, biological activities, and emerging roles in targeted therapies.
Recent structural studies using X-ray crystallography and NMR spectroscopy have provided deeper insights into the binding interactions of TPCK with serine proteases such as chymotrypsin and trypsin. These studies reveal that TPCK's chloromethyl ketone group forms a covalent bond with the active-site histidine residue, leading to irreversible inhibition. Advanced computational modeling has further optimized TPCK derivatives for enhanced selectivity and potency, opening new avenues for protease-targeted drug design.
In cancer research, TPCK has demonstrated promising anti-proliferative effects in preclinical models of leukemia and solid tumors. A 2023 study published in Journal of Medicinal Chemistry showed that TPCK analogs can selectively inhibit proteasome activity in malignant cells while sparing normal tissues. This specificity is attributed to the unique redox environment of cancer cells, which facilitates the activation of TPCK's reactive groups.
Beyond oncology, TPCK has shown potential in antiviral therapy. Research from the Nature Chemical Biology 2024 issue indicates that TPCK derivatives can block the main protease (Mpro) of SARS-CoV-2 by mimicking the peptide substrate. This finding has spurred the development of next-generation antiviral agents with improved pharmacokinetic profiles based on the TPCK scaffold.
In drug formulation, recent advances in nanoparticle delivery systems have addressed TPCK's solubility limitations. A 2023 ACS Nano publication demonstrated that PEGylated liposomes encapsulating TPCK significantly enhance its bioavailability and tumor accumulation in vivo. This technological breakthrough may accelerate the translation of TPCK-based therapies into clinical trials.
The safety profile of TPCK continues to be rigorously evaluated. Updated toxicological data from Chemical Research in Toxicology (2024) confirm that while high concentrations show cytotoxicity, optimized dosing regimens maintain therapeutic efficacy with minimal off-target effects. These findings support the continued investigation of TPCK as a versatile pharmacophore in precision medicine.
Looking forward, the integration of TPCK with emerging technologies like PROTACs (proteolysis targeting chimeras) represents an exciting frontier. Early-stage research suggests that TPCK's warhead can be effectively incorporated into heterobifunctional molecules for targeted protein degradation, potentially expanding its applications to previously "undruggable" targets in neurodegenerative diseases.
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